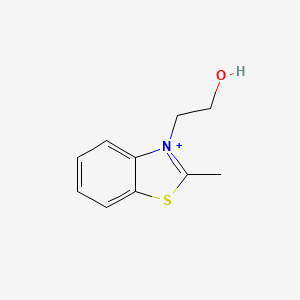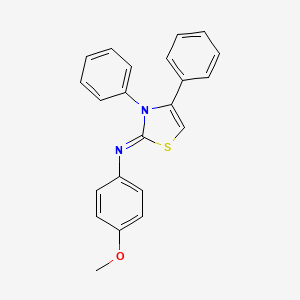
3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium is a chemical compound known for its unique structure and properties It belongs to the class of benzothiazolium compounds, which are characterized by a benzothiazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium typically involves the reaction of 2-methylbenzothiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Methylbenzothiazole+Ethylene oxide→this compound
The reaction is usually conducted in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the benzothiazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted benzothiazolium derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyethylbenzothiazole
- 2-Methylbenzothiazole
- 3-Hydroxyethyl-1,3-benzothiazol-3-ium
Uniqueness
3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium is unique due to the presence of both a hydroxyethyl group and a methyl group on the benzothiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, the hydroxyethyl group enhances its solubility in water, while the methyl group can influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H12NOS+ |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol |
InChI |
InChI=1S/C10H12NOS/c1-8-11(6-7-12)9-4-2-3-5-10(9)13-8/h2-5,12H,6-7H2,1H3/q+1 |
InChI-Schlüssel |
DUPDJONYRNIZRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2S1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B11711260.png)

![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11711265.png)
![(2Z)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B11711272.png)
![(8Z)-8-[2-(4-chlorophenyl)hydrazinylidene]-4-methyl-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11711278.png)
![[(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11711295.png)


![4-nitro-2-[(E)-(quinolin-5-ylimino)methyl]phenol](/img/structure/B11711315.png)

![(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl docosanoate](/img/structure/B11711319.png)

![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-methoxyphenol](/img/structure/B11711339.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11711340.png)
